(6Z)-2-butyl-5-imino-6-[3-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazolo ring and the subsequent fusion with the pyrimidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenoxyethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Researchers are investigating its mechanism of action and its ability to interact with specific molecular targets in the body .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets (6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique thiadiazolo-pyrimidine structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6Z)-2-butyl-5-imino-6-[[3-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O3S/c1-2-3-12-21-27-28-22(25)20(23(29)26-24(28)32-21)16-17-8-7-11-19(15-17)31-14-13-30-18-9-5-4-6-10-18/h4-11,15-16,25H,2-3,12-14H2,1H3/b20-16-,25-22? |
InChI Key |
TWQZNXWPGSSCAL-ANPZMJKASA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=CC=C4)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.